

# 7-Methylchroman-4-one: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: 7-Methylchroman-4-one

Cat. No.: B099835

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For researchers, scientists, and professionals in drug development, **7-Methylchroman-4-one** is a heterocyclic compound of significant interest. As a derivative of the chroman-4-one scaffold, it serves as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its role as a modulator of key biological pathways.

## Core Compound Data

Here are the fundamental chemical identifiers for **7-Methylchroman-4-one**:

Identifier	Value
CAS Number	18385-69-8
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>
Molecular Weight	162.19 g/mol
IUPAC Name	7-methyl-2,3-dihydrochromen-4-one

## Synthesis and Experimental Protocols

The synthesis of **7-Methylchroman-4-one** and its derivatives often involves the cyclization of a corresponding phenolic precursor. While specific protocols for the 7-methyl derivative can be

adapted from general methods for chroman-4-ones, a representative synthesis is outlined below, based on established methodologies for similar structures.

## General Synthesis of Chroman-4-ones

A common and efficient method for synthesizing the chroman-4-one scaffold is through an intramolecular oxa-Michael addition, which follows a base-promoted crossed aldol condensation.

Materials:

- Appropriate 2'-hydroxyacetophenone precursor
- Relevant aldehyde
- Ethanol (EtOH)
- Diisopropylamine (DIPA)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Sodium hydroxide (NaOH), 10% aqueous solution
- Hydrochloric acid (HCl), 1 M aqueous solution
- Brine
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

Procedure:

- To a solution of the appropriate 2'-hydroxyacetophenone in ethanol (0.4 M), add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).
- Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.
- After cooling, dilute the mixture with dichloromethane.

- Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
- Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired chroman-4-one derivative.[1][2]

## Biological Activity and Mechanism of Action

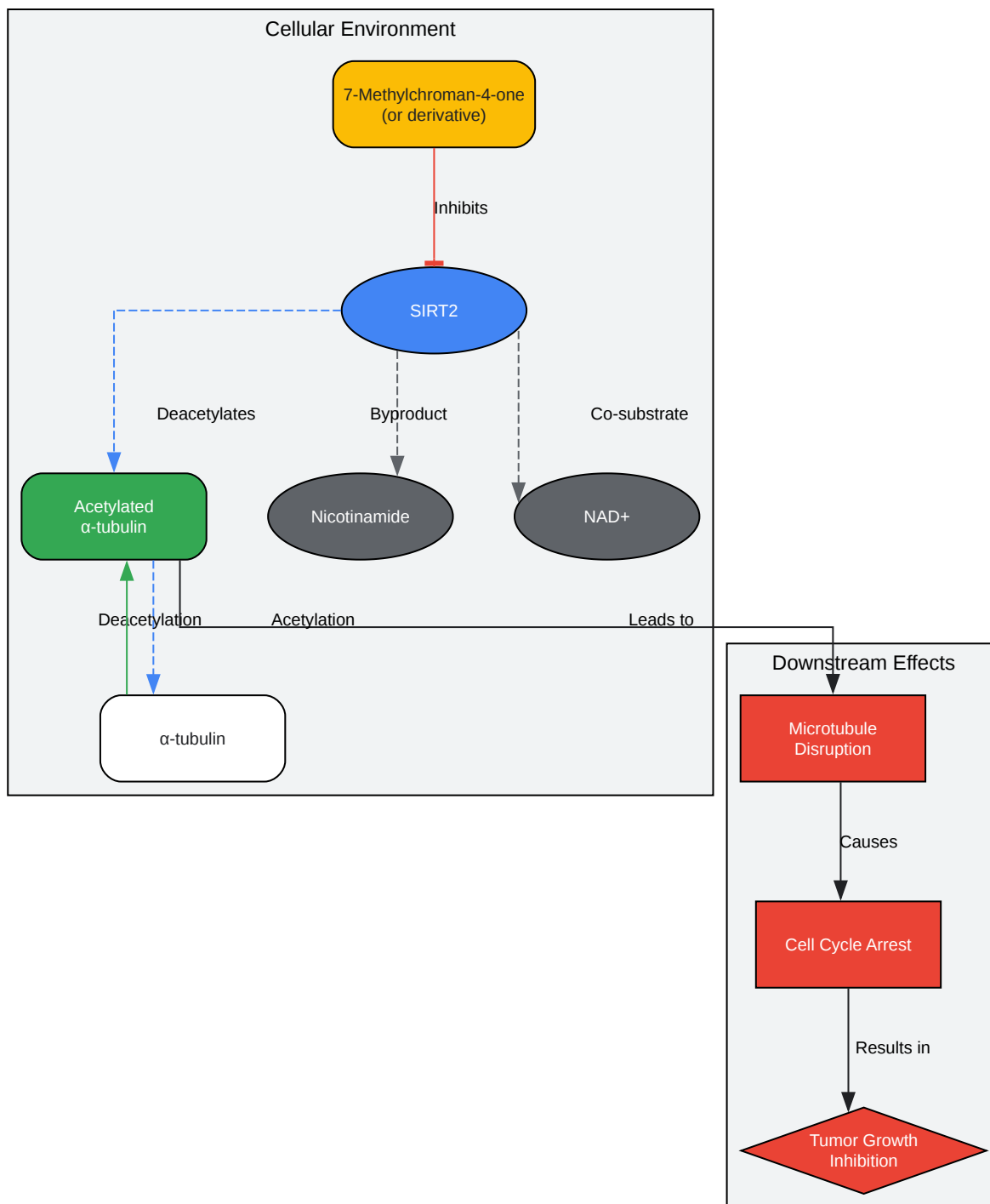
The chroman-4-one skeleton is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a variety of biologically active compounds.[3] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.

### Inhibition of Sirtuin 2 (SIRT2)

A significant and well-documented biological target of chroman-4-one derivatives is Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD<sup>+</sup>-dependent deacetylases.[1][2] SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis.

The inhibitory action of chroman-4-one derivatives on SIRT2 has been shown to be both potent and selective.[1][2][4] This inhibition leads to the hyperacetylation of  $\alpha$ -tubulin, a key component of microtubules. The increased acetylation of  $\alpha$ -tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and the inhibition of tumor growth.[1] This makes chroman-4-one derivatives, including **7-Methylchroman-4-one**, promising candidates for the development of novel anticancer agents.

Below is a diagram illustrating the signaling pathway involving SIRT2 inhibition by chroman-4-one derivatives.



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### SIRT2 Inhibition by **7-Methylchroman-4-one** Derivatives

## Conclusion

**7-Methylchroman-4-one** represents a key molecular scaffold with significant potential in drug discovery and development. Its straightforward synthesis and the potent, selective biological activity of its derivatives, particularly as inhibitors of SIRT2, underscore its importance for further investigation. This guide provides a foundational understanding for researchers aiming to explore the therapeutic applications of this versatile compound.

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